(Z)-5-Nonylidenefuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Nonylidenefuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a nonylidene substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Nonylidenefuran-2(5H)-one typically involves the aldol condensation of nonanal with furan-2(5H)-one. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Nonylidenefuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the nonylidene substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(Z)-5-Nonylidenefuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-Nonylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Nonylidenefuran-2(5H)-one: The E-isomer of the compound with different spatial arrangement.
5-Decylfuran-2(5H)-one: A similar compound with a decyl substituent instead of nonylidene.
5-Nonylfuran-2(5H)-one: A compound with a nonyl substituent directly attached to the furan ring.
Uniqueness
(Z)-5-Nonylidenefuran-2(5H)-one is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its E-isomer or other similar compounds.
Properties
CAS No. |
77085-64-4 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(5Z)-5-nonylidenefuran-2-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-12-10-11-13(14)15-12/h9-11H,2-8H2,1H3/b12-9- |
InChI Key |
IJOKSZJPYRAWLL-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\1/C=CC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.